Cas no 2243516-79-0 (4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine)

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with chloro, methoxy, and tetrahydropyranyl groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 4-position enhances electrophilic substitution potential, while the methoxy and oxan-4-yl moieties contribute to steric and electronic modulation, improving selectivity in cross-coupling reactions. Its stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in medicinal chemistry for constructing complex scaffolds. The compound’s balanced lipophilicity and solubility profile also facilitate its use in drug discovery applications.
4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine structure
2243516-79-0 structure
商品名:4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
CAS番号:2243516-79-0
MF:C10H13ClN2O2
メガワット:228.675421476364
CID:6208275
PubChem ID:138040322

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • EN300-6488764
    • 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
    • 2243516-79-0
    • インチ: 1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3
    • InChIKey: DSNAVYRYRWDMCH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(N=C(C2CCOCC2)N=1)OC

計算された属性

  • せいみつぶんしりょう: 228.0665554g/mol
  • どういたいしつりょう: 228.0665554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 44.2Ų

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6488764-0.05g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95.0%
0.05g
$162.0 2025-03-15
Enamine
EN300-6488764-0.5g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95.0%
0.5g
$546.0 2025-03-15
Enamine
EN300-6488764-10.0g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-6488764-0.1g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95.0%
0.1g
$241.0 2025-03-15
Enamine
EN300-6488764-5.0g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95.0%
5.0g
$2028.0 2025-03-15
Aaron
AR028QIX-5g
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95%
5g
$2814.00 2025-02-16
1PlusChem
1P028QAL-50mg
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95%
50mg
$255.00 2024-05-25
1PlusChem
1P028QAL-500mg
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95%
500mg
$737.00 2024-05-25
Aaron
AR028QIX-250mg
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95%
250mg
$503.00 2025-02-16
1PlusChem
1P028QAL-250mg
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
2243516-79-0 95%
250mg
$491.00 2024-05-25

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine 関連文献

Related Articles

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidineに関する追加情報

Comprehensive Overview of 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (CAS No. 2243516-79-0)

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (CAS No. 2243516-79-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative, characterized by its chloro and methoxy functional groups, as well as the oxan-4-yl moiety, exhibits unique reactivity and potential applications in drug discovery and material science. Its molecular structure combines a pyrimidine core with a tetrahydropyran ring, making it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for pyrimidine-based compounds has surged due to their role in developing kinase inhibitors, antiviral agents, and herbicides. Researchers are particularly interested in 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine for its ability to serve as a building block in medicinal chemistry. The compound's chloro group offers a reactive site for further functionalization, while the methoxy group enhances solubility and metabolic stability—a critical factor in drug design. These properties align with current trends in fragment-based drug discovery (FBDD) and click chemistry, where modular synthesis is prioritized.

The synthesis of CAS No. 2243516-79-0 typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to improve yield and reduce reaction times, addressing the growing need for sustainable and efficient production methods. Analytical characterization via NMR spectroscopy, HPLC, and mass spectrometry confirms its high purity, a key requirement for pharmaceutical intermediates.

Beyond pharmaceuticals, 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine has potential applications in agrochemicals. Its structural motifs are found in herbicides and fungicides, reflecting the broader industry shift toward green chemistry and biodegradable formulations. This aligns with global discussions on sustainable agriculture and precision farming, where users frequently search for eco-friendly alternatives to traditional pesticides.

From a commercial perspective, the compound is often listed under synonyms like 4-Chloro-6-methoxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, which users may encounter in supplier catalogs. Its stability under ambient conditions and compatibility with common solvents (e.g., DMSO, ethanol) make it practical for laboratory use. However, handling requires standard precautions, as with most organic intermediates.

In summary, CAS No. 2243516-79-0 represents a valuable scaffold in modern chemistry, bridging gaps between academic research and industrial applications. Its relevance to drug development, agrochemical innovation, and materials science ensures continued interest, particularly as synthetic methodologies evolve to meet sustainability goals. For researchers exploring heterocyclic chemistry or small-molecule libraries, this compound offers a promising starting point for diverse derivatization strategies.

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